molecular formula C33H37F3N2O6S2 B13038506 2-Pyridinesulfonamide, N-(4-(((6S)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(1-methylethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)-5-(trifluoromethyl)- CAS No. 263842-59-7

2-Pyridinesulfonamide, N-(4-(((6S)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(1-methylethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)-5-(trifluoromethyl)-

Cat. No.: B13038506
CAS No.: 263842-59-7
M. Wt: 678.8 g/mol
InChI Key: IWGCWLPKGZMQET-YTTGMZPUSA-N
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Description

(S)-N-(5-(tert-Butyl)-4-((4-hydroxy-6-(4-hydroxyphenethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a sulfonamide group, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(5-(tert-Butyl)-4-((4-hydroxy-6-(4-hydroxyphenethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonation reactions, typically using sulfonyl chlorides and amines.

    Attachment of Functional Groups: The various functional groups, including the tert-butyl, hydroxyphenethyl, and isopropyl groups, are attached through substitution and addition reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(5-(tert-Butyl)-4-((4-hydroxy-6-(4-hydroxyphenethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

    Addition: Addition reactions can be used to introduce new groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution and addition reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as drug development for specific diseases.

    Industry: Its chemical properties may make it useful in various industrial processes, including catalysis and materials science.

Mechanism of Action

The mechanism by which (S)-N-(5-(tert-Butyl)-4-((4-hydroxy-6-(4-hydroxyphenethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate conversion.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound could influence various biochemical pathways, altering cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-N-(5-(tert-Butyl)-4-((4-hydroxy-6-(4-hydroxyphenethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide include:

    N-(5-(tert-Butyl)-4-((4-hydroxy-6-(4-hydroxyphenethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide: A non-stereoisomeric analog.

    N-(5-(tert-Butyl)-4-((4-hydroxy-6-(4-hydroxyphenethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide: A compound with similar functional groups but different stereochemistry.

Uniqueness

The uniqueness of (S)-N-(5-(tert-Butyl)-4-((4-hydroxy-6-(4-hydroxyphenethyl)-6-isopropyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide lies in its specific stereochemistry and the combination of functional groups, which may confer unique biological and chemical properties not found in its analogs.

Properties

CAS No.

263842-59-7

Molecular Formula

C33H37F3N2O6S2

Molecular Weight

678.8 g/mol

IUPAC Name

N-[5-tert-butyl-4-[[(2S)-4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-6-oxo-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-2-methylphenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide

InChI

InChI=1S/C33H37F3N2O6S2/c1-19(2)32(14-13-21-7-10-23(39)11-8-21)17-26(40)29(30(41)44-32)45-27-15-20(3)25(16-24(27)31(4,5)6)38-46(42,43)28-12-9-22(18-37-28)33(34,35)36/h7-12,15-16,18-19,38-40H,13-14,17H2,1-6H3/t32-/m0/s1

InChI Key

IWGCWLPKGZMQET-YTTGMZPUSA-N

Isomeric SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)C(C)(C)C)SC3=C(C[C@@](OC3=O)(CCC4=CC=C(C=C4)O)C(C)C)O

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)C(C)(C)C)SC3=C(CC(OC3=O)(CCC4=CC=C(C=C4)O)C(C)C)O

Origin of Product

United States

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